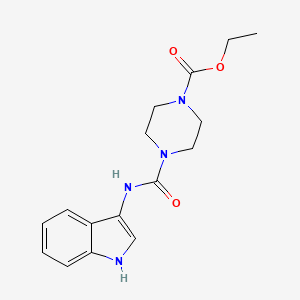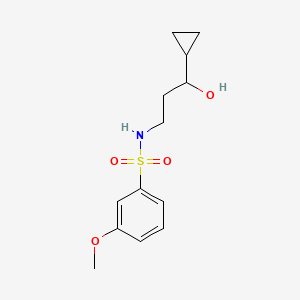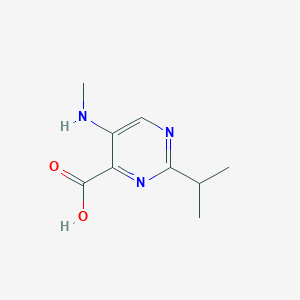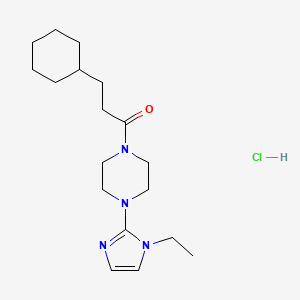![molecular formula C17H18N6O2 B2764450 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione CAS No. 378207-40-0](/img/structure/B2764450.png)
8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione, commonly known as BZP, is a synthetic psychoactive substance that belongs to the class of piperazine derivatives. BZP has been used as a recreational drug due to its stimulant properties. However, recent scientific research has shown that BZP has potential therapeutic applications in the treatment of various neurological disorders.
Scientific Research Applications
Chemical Synthesis and Reactivity
Research on compounds structurally similar to 8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione highlights the versatility of these molecules in chemical synthesis. For instance, studies on 3-Dimethylamino-2,2-dimethyl-2H-azirine reactions with cyclic hydrazides show the formation of zwitterionic compounds through intricate mechanisms, indicating potential for novel synthetic pathways and the creation of unique molecular structures (Link et al., 1978). These pathways could be relevant for the synthesis and functionalization of related purine derivatives, suggesting a method for the exploration of new pharmaceuticals or materials.
Biological Activity and Drug Design
Compounds with frameworks similar to the target molecule have been studied for their biological activities and potential in drug design. For example, 8-Benzyl-substituted tetrahydropyrazino[2,1-f]purinediones exhibit promising activity as multitarget drugs for neurodegenerative diseases, with potent dual-target-directed A1/A2A adenosine receptor antagonists identified (Brunschweiger et al., 2014). This underscores the potential of structurally related purine derivatives in addressing complex diseases through multitarget strategies.
Material Science and Chemosensors
Research into naphthalimide derivatives for fluoride ion detection suggests applications for related compounds in material science and as chemosensors. These derivatives exhibit reversible colorimetric and fluorescent responses to fluoride ions, indicating their utility in environmental monitoring and analytical chemistry (Zhang et al., 2020). Similar properties in this compound could lead to its use in sensor technology or as a functional material for detecting specific ions or molecules.
Antimicrobial Applications
The synthesis and antimicrobial activity of novel derivatives containing sulfonamide moieties show significant potential against a range of bacteria and fungi (Ghorab et al., 2017). This indicates that purine derivatives, through appropriate functionalization, could serve as bases for developing new antimicrobial agents, potentially addressing the rising challenge of antibiotic resistance.
properties
IUPAC Name |
8-[(2Z)-2-benzylidenehydrazinyl]-1,3-dimethyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O2/c1-4-10-23-13-14(21(2)17(25)22(3)15(13)24)19-16(23)20-18-11-12-8-6-5-7-9-12/h4-9,11H,1,10H2,2-3H3,(H,19,20)/b18-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYLCMIJDDKURN-WQRHYEAKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN=CC3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N/N=C\C3=CC=CC=C3)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(2-(diethylamino)ethyl)-N-(4,5-dimethylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2764367.png)
![N-((1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)piperidin-4-yl)methyl)-4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2764371.png)


![2-Chloro-N-[2-chloro-5-(morpholine-4-sulfonyl)-phenyl]-acetamide](/img/structure/B2764376.png)
![N-({[3,3'-bithiophene]-5-yl}methyl)-2-(2-chlorophenyl)acetamide](/img/structure/B2764377.png)
![[1,2,4]Triazolo[4,3-a]pyridin-7-ylmethanamine;dihydrochloride](/img/structure/B2764379.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-N'-(2,6-dimethylphenyl)oxamide](/img/structure/B2764381.png)
![2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-chloro-4-fluorophenyl)methanone](/img/structure/B2764383.png)

![7,8-dihydro-6H-[1,4]dioxepino[2,3-f][1,3]benzothiazol-2-amine](/img/structure/B2764385.png)


